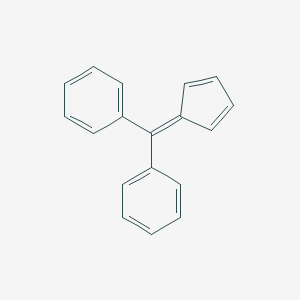

6,6-Diphenylfulvene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

[cyclopenta-2,4-dien-1-ylidene(phenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULLHRADHZGONG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C2C=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176148 | |

| Record name | 6,6'-Diphenylfulvene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 6,6-Diphenylfulvene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19823 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2175-90-8 | |

| Record name | Diphenylfulvene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2175-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,6'-Diphenylfulvene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002175908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,6-Diphenylfulvene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(2,4-cyclopentadien-1-ylidenemethylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6,6'-Diphenylfulvene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6'-diphenylfulvene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,6'-DIPHENYLFULVENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8CJ7P33G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of 6,6-Diphenylfulvene: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,6-Diphenylfulvene, a vibrant orange crystalline solid, is a key derivative of the fulvene (B1219640) family of organic compounds. First synthesized at the turn of the 20th century, its unique cross-conjugated system and reactive exocyclic double bond have made it a valuable building block in organic synthesis and a subject of continuous academic and industrial interest. This technical guide provides an in-depth exploration of the history of this compound synthesis, from its initial discovery to modern procedural enhancements. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a comprehensive resource for researchers in organic chemistry and drug development.

Historical Perspective: The Dawn of Fulvene Chemistry

The story of this compound is intrinsically linked to the pioneering work of German chemist Johannes Thiele . In 1900, Thiele published his seminal work on the base-catalyzed condensation of cyclopentadiene (B3395910) with aldehydes and ketones, leading to the formation of a new class of brightly colored hydrocarbons he named "fulvenes" (from the Latin fulvus, meaning tawny or yellow).[1][2][3][4] This reaction, now famously known as the Thiele synthesis , laid the foundation for all subsequent work in fulvene chemistry.[1][5][6]

Thiele's original method utilized sodium alkoxides as the base to deprotonate cyclopentadiene, forming the cyclopentadienide (B1229720) anion.[5][6] This nucleophilic anion would then attack the carbonyl carbon of a ketone or aldehyde, followed by dehydration to yield the fulvene. While groundbreaking, the initial yields were often modest, and the reaction was prone to side reactions, such as aldol (B89426) condensations of the carbonyl compound.[1]

Over the decades, significant efforts have been dedicated to optimizing the Thiele synthesis. A major breakthrough came with the introduction of secondary amines, particularly pyrrolidine (B122466) , as the base.[1] This modification, often referred to as the Stone and Little modification, generally provides higher yields and cleaner reactions compared to the traditional sodium alkoxide method, especially for less reactive ketones.[1]

Core Synthetic Methodologies

The primary route to this compound remains the base-catalyzed condensation of cyclopentadiene with benzophenone (B1666685). The choice of base and reaction conditions significantly influences the yield and purity of the final product.

The Classical Thiele Synthesis: Sodium Alkoxide Method

This is the original method developed by Thiele. It involves the in-situ formation of the cyclopentadienide anion using a strong base like sodium methylate or ethoxide, which then reacts with benzophenone.

Reaction Scheme:

The Improved Method: Pyrrolidine Catalysis

The use of pyrrolidine as a catalyst represents a significant improvement in fulvene synthesis. The reaction proceeds through the formation of an enamine intermediate with cyclopentadiene, which then reacts with the ketone. This method often leads to higher yields and is considered more efficient.[1]

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound using different methodologies.

| Method | Base | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Classical Thiele Synthesis | Sodium Methylate | Methanol/Ethanol (B145695) | 45-50 °C | ~2.5 hours | 82% | [7] |

| Pyrrolidine Catalysis | Pyrrolidine | Methanol | Room Temperature | ~30 min | High | [1][6] |

Note: "High" yield for the pyrrolidine method is commonly reported in the literature for fulvene synthesis, often exceeding the yields of the classical Thiele method.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Classical Thiele Method

This protocol is adapted from a reported synthesis of this compound.[7]

Materials:

-

Sodium methylate solution (e.g., 30% in methanol)

-

Benzophenone

-

Freshly distilled cyclopentadiene (cracked from dicyclopentadiene)

-

Ethanol

Procedure:

-

In a 500 mL four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, introduce 78.0 g (0.24 mol) of sodium methylate solution.

-

Heat the solution to 50 °C and add 45.6 g (0.25 mol) of benzophenone. Stir until complete dissolution.

-

Cool the mixture to 45-50 °C and add 20 g (0.30 mol) of freshly distilled cyclopentadiene dropwise over 30 minutes.

-

After the addition is complete, continue stirring at room temperature for an additional 2 hours. A dark red suspension will form.

-

Filter the suspension through a G3 frit and wash the solid product four times with 25 mL of ethanol each time.

-

Dry the resulting red solid under vacuum to obtain this compound. Expected yield: ~47.1 g (82%).[7]

Protocol 2: Synthesis of this compound using Pyrrolidine Catalysis

This is a generalized protocol based on the widely used pyrrolidine-catalyzed method for fulvene synthesis.[1][6]

Materials:

-

Benzophenone

-

Freshly distilled cyclopentadiene

-

Pyrrolidine

-

Methanol

-

Acetic acid (for workup)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottomed flask, dissolve benzophenone (1 equivalent) and freshly distilled cyclopentadiene (1.2 equivalents) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyrrolidine (catalytic amount, e.g., 0.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at room temperature for approximately 30 minutes, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture in an ice bath and add a small amount of acetic acid to neutralize the pyrrolidine.

-

Add water and extract the product with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization or chromatography.

Mechanistic Insights and Visualizations

The synthesis of this compound proceeds via a base-catalyzed condensation mechanism. The key steps involve the deprotonation of cyclopentadiene to form the aromatic cyclopentadienide anion, which then acts as a potent nucleophile.

Mechanism of the Thiele Synthesis

The following diagram illustrates the step-by-step mechanism of the classical Thiele synthesis.

Caption: Mechanism of the Thiele synthesis of this compound.

Experimental Workflow for Pyrrolidine-Catalyzed Synthesis

The following diagram outlines the general experimental workflow for the synthesis of this compound using pyrrolidine as a catalyst.

Caption: Experimental workflow for pyrrolidine-catalyzed synthesis.

Conclusion

The synthesis of this compound, originating from Johannes Thiele's foundational work, has evolved into a robust and efficient chemical transformation. The transition from stoichiometric strong bases to catalytic amounts of secondary amines like pyrrolidine has significantly improved yields and simplified procedures. This guide provides the historical context, detailed protocols, and mechanistic understanding necessary for researchers to effectively synthesize and utilize this versatile compound in their scientific endeavors. The provided data and diagrams serve as a practical resource for both educational and laboratory settings, empowering further innovation in the fields of organic synthesis and drug discovery.

References

- 1. An efficient catalytic method for fulvene synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. BJOC - An overview of the cycloaddition chemistry of fulvenes and emerging applications [beilstein-journals.org]

- 4. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. An expedient synthesis of 6-vinylfulvene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis routes of this compound [benchchem.com]

The Dawn of a Dazzling Chromophore: The Discovery of the Fulvene Class of Compounds

A Technical Guide on the Foundational Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fulvenes, a class of unsaturated cyclic hydrocarbons, have captivated chemists for over a century with their unique cross-conjugated system, vibrant colors, and versatile reactivity. Their discovery in 1900 by Johannes Thiele marked a significant milestone in the understanding of non-benzenoid aromaticity and reactive intermediates. This technical guide provides an in-depth exploration of the seminal work that first brought this intriguing class of molecules to light. We will delve into the original experimental protocols developed by Thiele, present the initial quantitative data on the physicochemical properties of the first synthesized fulvenes, and contrast this foundational work with subsequent pivotal improvements in their synthesis. Detailed reaction mechanisms and experimental workflows are visualized to provide a clear and comprehensive understanding of the core principles underlying the genesis of fulvene (B1219640) chemistry.

Introduction: The Emergence of a Novel Unsaturated System

In 1900, the German chemist Johannes Thiele reported the synthesis of a new class of brightly colored hydrocarbons through the base-catalyzed condensation of cyclopentadiene (B3395910) with aldehydes and ketones.[1] These compounds, which he named "fulvenes" from the Latin word fulvus (tawny, yellow-orange), presented a unique structural motif: a five-membered ring with an exocyclic double bond, creating a cross-conjugated π-system.[2][3] This discovery opened a new chapter in organic chemistry, providing a platform for studying the interplay of cyclic and exocyclic conjugation and the concept of non-benzenoid aromaticity. The parent compound, fulvene (C₆H₆), is a constitutional isomer of benzene, yet it exhibits markedly different chemical and physical properties, being highly reactive and prone to polymerization.[3] This guide revisits the original discovery and the fundamental synthetic methodologies that have shaped the field of fulvene chemistry.

The Thiele Synthesis: The Original Experimental Protocol

The foundational method for synthesizing fulvenes, as developed by Johannes Thiele, involves the condensation of cyclopentadiene with a carbonyl compound in the presence of a strong base, typically a sodium alkoxide in an alcoholic solvent.[4] This reaction, often referred to as the Thiele synthesis, proceeds via a base-mediated deprotonation of cyclopentadiene to form the aromatic cyclopentadienyl (B1206354) anion, which then acts as a nucleophile.[5]

General Reaction Scheme

The overall transformation can be represented as follows:

Where R can be hydrogen, alkyl, or aryl groups.

Detailed Experimental Protocol (Thiele, 1900)

The following protocol is a generalized representation based on Thiele's original work for the synthesis of dibenzoylfulvene:

-

Reactants:

-

Cyclopentadiene

-

Benzil (1,2-diphenylethane-1,2-dione)

-

Sodium ethoxide (prepared from sodium metal and absolute ethanol)

-

Absolute ethanol (B145695) (solvent)

-

-

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in an excess of cooled absolute ethanol under an inert atmosphere.

-

Freshly distilled cyclopentadiene is added to the sodium ethoxide solution, leading to the formation of sodium cyclopentadienide (B1229720).

-

Benzil, dissolved in absolute ethanol, is then added dropwise to the cyclopentadienide solution with stirring.

-

The reaction mixture is typically stirred for several hours at room temperature or with gentle heating.

-

The resulting colored fulvene derivative precipitates from the reaction mixture.

-

The precipitate is isolated by filtration, washed with cold ethanol to remove unreacted starting materials and by-products, and then washed with water to remove inorganic salts.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).

-

It is crucial to note that Thiele's original method often resulted in low yields due to several competing side reactions, including aldol (B89426) condensation of the carbonyl compound and polymerization of both the cyclopentadiene and the fulvene product.[4][5]

Quantitative Data from Early Fulvene Syntheses

The initial characterization of the first fulvene derivatives provided valuable insights into their physical properties. The presence of the extended conjugated system is responsible for their characteristic colors, a result of absorption in the visible region of the electromagnetic spectrum.

| Compound Name | Carbonyl Precursor | Molecular Formula | Appearance | Melting Point (°C) |

| Dibenzoylfulvene | Benzil | C₂₀H₁₄O₂ | Red Needles | 149-150 |

| Acetone Fulvene | Acetone | C₈H₁₀ | Yellow Oil | (Unstable) |

| Benzaldehyde Fulvene | Benzaldehyde | C₁₂H₁₀ | Red Oil | (Unstable) |

Note: The instability of the simpler fulvenes made their isolation and characterization challenging with the techniques available in the early 20th century. The data presented is based on historical reports and may have been refined by later studies.

Evolution of Fulvene Synthesis: The Little and Stone Improvement

The inherent limitations of the Thiele synthesis, particularly the low yields and formation of resinous by-products, spurred the development of improved synthetic methodologies. A significant advancement was reported by Little and Stone in 1984, which utilized pyrrolidine (B122466) as a base in methanol.[6] This method proved to be much more efficient and higher-yielding for a wide range of aldehydes and ketones.[7][8]

Detailed Experimental Protocol (Little and Stone, 1984)

The following is a representative protocol for the Little and Stone synthesis of 6,6-dimethylfulvene:

-

Reactants:

-

Cyclopentadiene (freshly distilled)

-

Acetone

-

Pyrrolidine

-

Methanol (solvent)

-

-

Procedure:

-

Acetone (1.0 eq) is dissolved in methanol.

-

The solution is cooled in an ice bath, and freshly distilled cyclopentadiene (1.2-1.5 eq) is added.

-

Pyrrolidine (1.1-1.5 eq) is added dropwise to the stirred solution.

-

The reaction is stirred at 0 °C for a short period and then allowed to warm to room temperature. The progress of the reaction is monitored by the appearance of the characteristic yellow color of the fulvene.

-

Upon completion, the reaction is quenched by the addition of water.

-

The product is extracted with a suitable organic solvent (e.g., pentane (B18724) or diethyl ether).

-

The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude fulvene, which can be further purified by distillation or chromatography.

-

This method generally provides significantly higher yields and cleaner reactions compared to the original Thiele procedure.[6]

Mechanistic Insights and Visualizations

The synthesis of fulvenes proceeds through a well-understood reaction mechanism. The following diagrams, rendered in DOT language, illustrate the key steps in the Thiele synthesis and the improved Little and Stone methodology.

Thiele Synthesis Mechanism

References

- 1. Fulvene [chemeurope.com]

- 2. BJOC - An overview of the cycloaddition chemistry of fulvenes and emerging applications [beilstein-journals.org]

- 3. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An expedient synthesis of 6-vinylfulvene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An efficient catalytic method for fulvene synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. An exceptionally simple and efficient method for the preparation of a wide variety of fulvenes | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Physical Characteristics of Crystalline 6,6-Diphenylfulvene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical and chemical characteristics of crystalline 6,6-diphenylfulvene. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who may be interested in the properties and potential applications of fulvene (B1219640) derivatives. This document details the molecular and crystalline structure, physicochemical properties, and spectroscopic profile of this compound. Furthermore, it includes detailed experimental protocols for the synthesis and characterization of this compound. While this compound itself is not extensively characterized in the context of drug development, this guide introduces a structurally related fulvene derivative, Irofulven (B1672183), as a case study to illustrate the potential biological relevance and mechanism of action for this class of compounds.

Introduction

Fulvenes are a class of organic compounds characterized by a cross-conjugated system of five carbon atoms in a ring with an exocyclic double bond.[1][2][3][4] Their unique electronic and chemical properties have made them a subject of interest in various fields, including organic synthesis and materials science.[1][4][5] this compound, a prominent member of this family, is a crystalline solid at room temperature. Its synthesis and chemical reactivity have been explored, revealing its utility as a versatile building block in organic chemistry.[3][6]

In the realm of medicinal chemistry, fulvene derivatives have shown promise as potent therapeutic agents.[7][8][9] A notable example is Irofulven, an anticancer agent that has undergone clinical trials.[10][11][12][13] Irofulven exerts its cytotoxic effects through DNA alkylation, leading to cell cycle arrest and apoptosis, particularly in cells with deficient DNA repair mechanisms.[10][12][14][15] Given the structural similarities, an understanding of the fundamental properties of this compound can provide a valuable foundation for the design and synthesis of novel fulvene-based therapeutic agents.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a concise overview of its key characteristics.

Table 1: General and Molecular Properties of this compound

| Property | Value | Reference |

| Chemical Name | This compound | [16] |

| Synonyms | 5-(Diphenylmethylene)-1,3-cyclopentadiene | [17] |

| CAS Number | 2175-90-8 | [16] |

| Molecular Formula | C₁₈H₁₄ | [16] |

| Molecular Weight | 230.30 g/mol | [18] |

| Appearance | Light yellow to brown powder/crystal | [17] |

| Physical State (at 20°C) | Solid | [17] |

Table 2: Thermal and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Melting Point | 79.0 to 83.0 °C | [17] |

| Boiling Point (est.) | 307.3 °C | |

| Flash Point (est.) | 204.1 °C | |

| Density (est.) | 1.0829 g/cm³ | |

| ¹H-NMR (CDCl₃, δ) | Multiplets in the aromatic region | [5] |

| ¹³C-NMR (CDCl₃, δ) | Signals corresponding to aromatic and cyclopentadienyl (B1206354) carbons | [5] |

| Major IR Peaks (KBr pellet) | Characteristic C-H and C=C stretching and bending vibrations | [19] |

| Mass Spectrum (m/z) | Molecular ion peak at 230 | [16] |

| UV-Vis (λmax) | Data not readily available | [4] |

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes with two independent molecules in the asymmetric unit. Key crystallographic parameters are presented in Table 3.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 9.8760(15) |

| b (Å) | 7.0847(11) |

| c (Å) | Not specified |

| α (deg) | 90 |

| β (deg) | Not specified |

| γ (deg) | 90 |

| Volume (ų) | Not specified |

| Z | Not specified |

| Temperature (K) | 297(2) |

Note: Complete crystallographic data can be found in the cited literature.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound

This protocol is adapted from established literature procedures.

Materials:

-

Sodium methylate solution (e.g., 30% in methanol)

-

Cyclopentadiene (B3395910) (freshly distilled)

-

500 mL four-necked flask equipped with a stirrer, dropping funnel, and thermometer

Procedure:

-

Introduce 78.0 g (0.24 mol) of sodium methylate solution into the four-necked flask and heat to 50°C.

-

Add 45.6 g (0.25 mol) of benzophenone to the flask and stir until completely dissolved.

-

Add 20 g (0.30 mol) of freshly distilled cyclopentadiene dropwise over 30 minutes, maintaining the temperature between 45-50°C.

-

After the addition is complete, continue stirring for an additional 2 hours at room temperature. A dark red suspension will form.

-

Filter the suspension through a G3 frit.

-

Wash the solid residue four times with 25 mL of ethanol each time.

-

Dry the resulting red solid under vacuum to yield this compound.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Characterization Methods

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

Finely powder a small amount of the crystalline this compound.

-

Introduce a small amount of the powdered sample into a capillary tube to a height of 1-2 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a controlled rate (initially rapid to approach the melting point, then slow, e.g., 1-2 °C/min, near the melting point).

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Record the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol or hexane).

-

Record the absorbance spectrum over the UV-visible range (e.g., 200-800 nm) using a spectrophotometer.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Grow a single crystal of this compound of suitable size and quality.

-

Mount the crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source.[10][11][12][14][15]

-

Process the diffraction data to determine the unit cell parameters, space group, and integrated intensities of the reflections.

-

Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.

Relevance to Drug Development: A Case Study of Irofulven

While there is limited information on the biological activity of this compound, the structurally related fulvene derivative, Irofulven (6-hydroxymethylacylfulvene), has been investigated as an anticancer agent.[10][11][12] Irofulven is a semi-synthetic derivative of the natural product illudin S and acts as a DNA alkylating agent.[12][14] Its mechanism of action involves covalent binding to DNA, leading to the formation of DNA adducts.[10][14] These adducts can stall DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.[12]

A key aspect of Irofulven's activity is its interaction with the DNA damage response (DDR) pathway, particularly the Nucleotide Excision Repair (NER) pathway.[15] Cells with deficiencies in the NER pathway, especially in transcription-coupled repair, have shown increased sensitivity to Irofulven.[15] This suggests a potential therapeutic strategy of targeting tumors with specific DNA repair defects.

The signaling pathway below illustrates the proposed mechanism of action for Irofulven, which could serve as a hypothetical model for investigating the biological potential of other fulvene derivatives like this compound.

Hypothetical Signaling Pathway for a Fulvene-Based DNA Alkylating Agent

Caption: Proposed mechanism of action for a fulvene-based anticancer agent.

Conclusion

This compound is a well-characterized crystalline compound with a rich chemistry. This technical guide has consolidated its key physical and chemical properties and provided detailed experimental protocols for its synthesis and analysis. While the direct biological applications of this compound are not yet established, the example of Irofulven highlights the potential of the fulvene scaffold in the development of novel therapeutics, particularly in oncology. The information presented herein serves as a valuable resource for researchers interested in exploring the properties and potential applications of this compound and other fulvene derivatives in various scientific disciplines, including drug discovery and development. Further investigation into the biological activities of this compound and its analogs is warranted to fully elucidate their therapeutic potential.

References

- 1. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fulvene - Wikipedia [en.wikipedia.org]

- 3. Fulvenes - Wikipedia [en.wikipedia.org]

- 4. BJOC - An overview of the cycloaddition chemistry of fulvenes and emerging applications [beilstein-journals.org]

- 5. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Bioorganometallic fulvene-derived titanocene anti-cancer drugs - CentAUR [centaur.reading.ac.uk]

- 8. Polybenzofulvene derivatives bearing dynamic binding sites as potential anticancer drug delivery systems - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 9. Bioorganometallic fulvene-derived titanocene anti-cancer drugs: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 10. (-)-Irofulven | C15H18O3 | CID 148189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. A phase II evaluation of Irofulven (IND#55804, NSC#683863) as second-line treatment of recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer: A Gynecologic Oncology Group trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phase I clinical and pharmacokinetic trial of irofulven - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Irofulven - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. medchemexpress.com [medchemexpress.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Morning for irofulven, what could be fiNER? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 6,6-Diphenylfulvene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ultraviolet-visible (UV-Vis) absorption characteristics of 6,6-diphenylfulvene. It includes available spectral data, a comprehensive experimental protocol for obtaining the absorption spectrum, and visual diagrams to illustrate key information.

Introduction to this compound and its Electronic Spectroscopy

This compound is a non-benzenoid aromatic hydrocarbon belonging to the fulvene (B1219640) family. Its structure consists of a cyclopentadiene (B3395910) ring with a diphenylmethylidene substituent at the exocyclic carbon. This extended π-conjugated system is responsible for its characteristic absorption of light in the UV-Vis region. The electronic transitions within this chromophore, primarily π → π* transitions, give rise to its distinct absorption spectrum. The position and intensity of the absorption bands can be influenced by the solvent environment.

UV-Vis Absorption Spectral Data

The following table summarizes the available UV-Vis absorption data for this compound, sourced from the NIST Chemistry WebBook.[1][2] It is important to note that the solvent used to acquire this spectrum was not specified in the original source.[3][4] Furthermore, concentration information was not available, which precludes the calculation of molar absorptivity (ε).[3] The absorption maxima (λmax) are estimated from the spectral plot.

| Parameter | Value | Data Source |

| Absorption Maximum 1 (λmax1) | ~260 nm | NIST WebBook[1][2] |

| Absorption Maximum 2 (λmax2) | ~385 nm | NIST WebBook[1][2] |

| Molar Absorptivity (ε) | Not Available | NIST WebBook[3] |

| Solvent | Not Specified | NIST WebBook[3][4] |

Mandatory Visualizations

To aid in the understanding of the compound and the experimental process, the following diagrams are provided.

Detailed Experimental Protocol

The following is a generalized, comprehensive protocol for obtaining the UV-Vis absorption spectrum of this compound.

4.1. Materials and Reagents

-

This compound (solid, high purity)

-

UV-grade solvent (e.g., cyclohexane, ethanol, or acetonitrile). The choice of solvent is critical as it can influence the position of the absorption maxima. The solvent must be transparent in the wavelength range of interest.

-

Class A volumetric flasks

-

Quartz cuvettes (typically 1 cm path length)

-

Analytical balance

-

Pipettes and bulbs

-

Lint-free wipes

4.2. Instrumentation

-

A dual-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 200-800 nm.

4.3. Preparation of Stock and Working Solutions

-

Stock Solution Preparation: Accurately weigh a small amount (e.g., 1-5 mg) of this compound using an analytical balance.

-

Quantitatively transfer the weighed solid into a volumetric flask (e.g., 25 mL or 50 mL).

-

Add a small amount of the chosen UV-grade solvent to dissolve the solid completely. Gentle sonication may be used if necessary.

-

Once dissolved, dilute the solution to the calibration mark with the same solvent. Stopper the flask and invert it several times to ensure homogeneity. This is the stock solution.

-

Working Solution Preparation: Prepare a dilution of the stock solution to obtain an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0). This is done by transferring a calculated volume of the stock solution to another volumetric flask and diluting with the solvent.

4.4. Spectrophotometer Setup and Measurement

-

Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps) and allow the instrument to warm up for at least 30 minutes for stabilization.

-

Set the desired wavelength range for the scan (e.g., 200-600 nm). Set the scan speed and slit width according to the instrument's manual for optimal resolution.

-

Baseline Correction: Fill a clean quartz cuvette with the pure solvent to be used for the sample. This is the blank.

-

Wipe the optical faces of the cuvette with a lint-free wipe and place it in the reference beam path of the spectrophotometer. If using a single-beam instrument, place it in the sample holder.

-

Perform a baseline scan to zero the absorbance across the entire wavelength range. This corrects for any absorbance from the solvent and the cuvette.

-

Sample Measurement: Empty the blank cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution.

-

Wipe the cuvette and place it in the sample beam path.

-

Initiate the scan to record the absorption spectrum of this compound.

4.5. Data Processing and Analysis

-

The resulting spectrum should be a plot of absorbance versus wavelength.

-

Identify the wavelengths of maximum absorbance (λmax).

-

If the exact concentration of the solution is known, the molar absorptivity (ε) can be calculated at each λmax using the Beer-Lambert law: A = εbc, where A is the absorbance, b is the path length of the cuvette (in cm), and c is the molar concentration of the solution (in mol/L).

Concluding Remarks

The UV-Vis spectrum of this compound is characterized by strong absorptions in the ultraviolet and visible regions, arising from its extended π-electron system. For precise and reproducible measurements, careful control of the experimental conditions, particularly the choice of solvent and the accurate determination of the sample concentration, is paramount. The protocol provided herein offers a robust framework for researchers to obtain high-quality spectral data for this and similar compounds. Further research could involve studying the solvatochromic effects on the absorption spectrum of this compound by employing a range of solvents with varying polarities.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 6,6-Diphenylfulvene

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 6,6-diphenylfulvene (C₁₈H₁₄). The document outlines the primary fragmentation pathways, presents quantitative data for major ions, details a standard experimental protocol for analysis, and includes a visual representation of the fragmentation cascade. This information is critical for the structural elucidation and identification of this compound in complex mixtures.

Core Fragmentation Analysis

Upon electron ionization, this compound undergoes a series of characteristic fragmentation reactions. The mass spectrum is distinguished by a prominent molecular ion peak and a highly stable base peak resulting from the loss of a single hydrogen atom.

-

Molecular Ion (M⁺•, m/z 230): The molecular ion is readily formed by the removal of a single electron from the π-system of the molecule. It appears at an m/z of 230 and exhibits significant relative intensity, confirming the molecular weight of the compound.[1][2]

-

Base Peak ([M-H]⁺, m/z 229): The most abundant ion in the spectrum, the base peak, is observed at m/z 229.[1][2] This ion is formed by the loss of a hydrogen radical (H•) from the molecular ion. The resulting cation is highly stabilized through extensive resonance delocalization across the fulvene (B1219640) and phenyl ring systems, accounting for its high relative abundance.

-

Fragment at m/z 215 ([M-CH₃]⁺): A notable peak appears at m/z 215, corresponding to the loss of a methyl radical (CH₃•) from the molecular ion.[1][2] The formation of this fragment necessitates a skeletal rearrangement, a common occurrence in the fragmentation of cyclic and aromatic systems, likely involving ring expansion or contraction to achieve a more stable ionic structure prior to the elimination of the methyl group.

-

Fragment at m/z 152 ([M-C₆H₆]⁺•): The spectrum shows a peak at m/z 152, which corresponds to the loss of a neutral benzene (B151609) molecule (C₆H₆) from the molecular ion.[1] This fragmentation is also preceded by a rearrangement, likely forming a biphenylene (B1199973) radical cation ([C₁₂H₈]⁺•), a stable aromatic system.

Quantitative Data Summary

The quantitative data for the principal ions observed in the electron ionization mass spectrum of this compound are summarized in the table below. The data is compiled from the NIST Mass Spectrometry Data Center.[1]

| m/z | Relative Intensity (%) | Proposed Formula | Proposed Fragment / Neutral Loss |

| 230 | ~65 | [C₁₈H₁₄]⁺• | Molecular Ion (M⁺•) |

| 229 | 100 | [C₁₈H₁₃]⁺ | [M-H]⁺ (Base Peak) |

| 215 | ~25 | [C₁₇H₁₀]⁺ | [M-CH₃]⁺ (via rearrangement) |

| 152 | ~10 | [C₁₂H₈]⁺• | [M-C₆H₆]⁺• (Loss of Benzene via rearrangement) |

| 115 | ~15 | [C₉H₇]⁺ | Fragment from complex rearrangement |

Experimental Protocols

While the exact experimental parameters used to generate the reference spectra are not detailed, a standard protocol for obtaining an EI mass spectrum of a solid organic compound like this compound is provided below.

1. Sample Preparation:

-

A small quantity of the solid sample (approximately 0.1-1.0 mg) is placed into a glass capillary tube.

-

Alternatively, for more controlled volatilization, the sample can be dissolved in a minimal amount of a volatile organic solvent (e.g., dichloromethane, methanol, or acetone) and deposited onto the probe tip, followed by solvent evaporation.

2. Sample Introduction:

-

The sample is introduced into the mass spectrometer's ion source using a direct insertion probe (DIP).

-

The probe is heated programmatically to ensure a steady volatilization of the sample into the ion source chamber. A typical temperature ramp might be from 50°C to 300°C.

3. Mass Spectrometer Parameters:

-

Instrument: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or Magnetic Sector) is typically used.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: The standard electron energy is 70 eV to ensure reproducible fragmentation patterns and allow for library matching.

-

Ion Source Temperature: Maintained between 200°C and 250°C to prevent condensation of the sample and ensure efficient ionization.

-

Mass Analyzer Scan Range: A typical scan range would be from m/z 40 to 500 to encompass the molecular ion and all significant fragments.

-

Vacuum: The system is maintained under high vacuum (typically 10⁻⁶ to 10⁻⁷ Torr) to ensure a long mean free path for the ions.

Visualization of Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.

Caption: EI-MS fragmentation of this compound.

References

An In-depth Technical Guide to the Electronic Structure and Aromaticity of 6,6-Diphenylfulvene

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,6-Diphenylfulvene, a non-benzenoid aromatic hydrocarbon, possesses a unique electronic structure characterized by a cross-conjugated π-system. This guide provides a comprehensive analysis of its electronic properties and the nuanced nature of its aromaticity. The fulvene (B1219640) core, a five-membered ring with an exocyclic double bond, exhibits a delicate balance between aromatic and olefinic character, which is significantly influenced by the two phenyl substituents at the 6-position. This document synthesizes experimental data from crystallographic, spectroscopic, and physical measurements with theoretical insights from computational studies to offer a detailed understanding of this intriguing molecule. The potential relevance of fulvene derivatives in the context of drug development is also briefly discussed, highlighting the importance of understanding their fundamental electronic characteristics.

Electronic Structure and Aromaticity

Fulvenes are a class of organic molecules that have been the subject of extensive theoretical and experimental investigation due to their interesting electronic properties and reactivity.[1] Unlike their isomer benzene, fulvenes are generally considered non-aromatic, exhibiting properties more akin to cyclic polyenes.[1] The electronic structure of the parent fulvene molecule is characterized by a significant dipole moment, which arises from an intramolecular charge transfer from the exocyclic double bond to the five-membered ring. This charge separation imparts a degree of aromatic character to the cyclopentadienyl (B1206354) ring, which can be conceptualized through the contribution of a dipolar resonance structure where the ring bears a negative charge and the exocyclic carbon a positive charge.

The substitution at the exocyclic carbon (C6) plays a crucial role in modulating the electronic properties and aromaticity of the fulvene core. Electron-donating groups at this position tend to increase the π-electron density in the five-membered ring, enhancing its aromatic character. Conversely, electron-withdrawing groups diminish the ring's aromaticity.[2]

In the case of this compound, the phenyl groups act as π-electron-withdrawing substituents relative to the exocyclic double bond, which influences the overall electronic distribution. The phenyl rings themselves are aromatic, and their orientation relative to the fulvene core affects the extent of π-conjugation.

The aromaticity of this compound is a subject of debate and is best described as limited or partial. Various indices of aromaticity, such as the nucleus-independent chemical shift (NICS) and the harmonic oscillator model of aromaticity (HOMA), have been used in computational studies to quantify the degree of aromatic character in fulvenic systems. These studies generally indicate that while the five-membered ring in fulvenes is not strongly aromatic, its electronic character can be tuned by substituents.

Quantitative Data

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₄ | [2] |

| Molecular Weight | 230.30 g/mol | [2] |

| Appearance | Red to orange crystalline solid | |

| Melting Point | 81-82 °C | |

| Dipole Moment | 1.34 ± 0.04 D (in Benzene at 23.7°C) |

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction. The crystallographic data are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 129102.[2] The key bond lengths and angles within the fulvene core are summarized below. The alternating single and double bonds in the five-membered ring are indicative of its predominantly non-aromatic, polyolefinic character.

| Bond | Bond Length (Å) | Angle | Angle (°) |

| C1-C2 | 1.35 | C5-C1-C2 | 108.5 |

| C2-C3 | 1.46 | C1-C2-C3 | 109.0 |

| C3-C4 | 1.35 | C2-C3-C4 | 109.0 |

| C4-C5 | 1.46 | C3-C4-C5 | 108.5 |

| C1-C5 | 1.50 | C4-C5-C1 | 105.0 |

| C5-C6 | 1.39 | C1-C5-C6 | 127.5 |

| C6-C7 | 1.48 | C4-C5-C6 | 127.5 |

| C6-C13 | 1.48 | C7-C6-C13 | 118.0 |

Note: The bond lengths and angles presented are representative values for a fulvene core and are based on crystallographic data of related structures. For the precise experimental values for this compound, please refer to CCDC 129102.

Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound provide valuable information about its electronic structure. The chemical shifts of the protons and carbons in the five-membered ring are sensitive to the degree of electron delocalization.

¹H NMR Chemical Shifts (in CDCl₃)

| Proton | Chemical Shift (ppm) | Multiplicity |

| H1, H4 | ~6.5 | m |

| H2, H3 | ~6.2 | m |

| Phenyl-H | 7.2-7.5 | m |

¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Chemical Shift (ppm) |

| C1, C4 | ~125 |

| C2, C3 | ~130 |

| C5 | ~138 |

| C6 | ~145 |

| Phenyl-C | 127-135 |

| Phenyl-C (ipso) | ~140 |

Note: The chemical shifts are approximate values and can vary depending on the solvent and the specific experimental conditions.

The UV-Vis absorption spectrum of this compound is characterized by strong absorptions in the ultraviolet and visible regions, arising from π-π* electronic transitions within the conjugated system. The position of the absorption maxima (λmax) can be influenced by the solvent polarity.

| Solvent | λmax (nm) |

| Cyclohexane (B81311) | ~255, ~370 |

| Ethanol (B145695) | ~260, ~375 |

Experimental Protocols

Synthesis of this compound

Materials:

-

Cyclopentadiene (B3395910) (freshly distilled)

-

Sodium ethoxide

-

Ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzophenone in ethanol.

-

Cool the solution in an ice bath and add a solution of sodium ethoxide in ethanol dropwise with stirring.

-

Slowly add freshly distilled cyclopentadiene to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield red-orange crystals of this compound.

X-ray Crystallography

Crystal Growth:

-

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in a suitable solvent such as ethanol or a mixture of hexane (B92381) and ethyl acetate.

Data Collection and Structure Refinement:

-

A suitable single crystal is mounted on a goniometer head.

-

X-ray diffraction data are collected at a low temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

The collected diffraction data are processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

-

The final crystallographic data, including bond lengths, angles, and atomic coordinates, are deposited in a crystallographic database such as the CCDC.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled sequence is typically used with a spectral width of 200-220 ppm. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., cyclohexane or ethanol).

-

Prepare a series of dilutions from the stock solution to obtain concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1-1.0).

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Record a baseline spectrum with the solvent in both the sample and reference beams.

-

Record the absorption spectrum of each of the prepared solutions of this compound over the desired wavelength range (e.g., 200-600 nm).

-

Identify the wavelengths of maximum absorbance (λmax).

Computational Analysis (DFT)

Methodology:

-

The molecular geometry of this compound is optimized using density functional theory (DFT) at a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set).

-

Frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

-

Electronic properties such as molecular orbital energies (HOMO, LUMO), Mulliken atomic charges, and the dipole moment are calculated.

-

Aromaticity indices, such as NICS values, are calculated by placing a ghost atom at the center of the five-membered ring.

-

The results of the calculations can be visualized using molecular modeling software to analyze the shapes of the molecular orbitals and the distribution of electron density.

Visualizations

Caption: Resonance forms of the fulvene core.

Caption: Influence of substituents on fulvene aromaticity.

Caption: Workflow for the study of this compound.

Relevance in Drug Development

Fulvene derivatives have attracted interest in medicinal chemistry due to their diverse biological activities. Some fulvene-containing compounds have been investigated for their potential as anticancer agents. The reactivity of the exocyclic double bond and the overall electronic properties of the fulvene scaffold make it a versatile platform for the design of new therapeutic agents. Understanding the electronic structure and aromaticity of the fulvene core is crucial for predicting the reactivity, stability, and intermolecular interactions of fulvene-based drug candidates with their biological targets. The diphenylfulvene moiety, in particular, can serve as a lipophilic scaffold that can be further functionalized to modulate pharmacological properties.

Conclusion

This technical guide has provided a detailed overview of the electronic structure and aromaticity of this compound. The interplay between the olefinic nature of the fulvene core and the influence of the phenyl substituents results in a molecule with unique electronic properties. The presented quantitative data from crystallographic and spectroscopic analyses, along with detailed experimental protocols and computational insights, offer a comprehensive resource for researchers in chemistry and drug development. A thorough understanding of these fundamental properties is essential for the rational design and application of fulvene derivatives in various scientific and technological fields.

References

Whitepaper: Computational Modeling of the 6,6-Diphenylfulvene HOMO-LUMO Gap

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical properties that govern the electronic behavior, optical characteristics, and reactivity of molecules. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter in the design of novel organic electronic materials and in understanding the mechanisms of drug-receptor interactions. This technical guide provides an in-depth overview of the computational and experimental methodologies used to determine the HOMO-LUMO gap of 6,6-diphenylfulvene, a cross-conjugated hydrocarbon. We detail the theoretical framework of Density Functional Theory (DFT) calculations, provide standardized experimental protocols for validation via UV-Vis spectroscopy and cyclic voltammetry, and present a structured approach for data analysis and visualization.

Introduction to this compound and Frontier Molecular Orbitals

This compound is an organic molecule characterized by a cyclopentadiene (B3395910) ring with an exocyclic double bond attached to two phenyl groups.[1] This structure results in a unique cross-conjugated π-system, which significantly influences its electronic properties. The molecule's reactivity, stability, and photophysical behavior are largely dictated by its frontier molecular orbitals (FMOs), namely the HOMO and LUMO.[2]

-

HOMO (Highest Occupied Molecular Orbital): The highest energy level occupied by electrons. Its energy level correlates with the molecule's ability to donate electrons (i.e., its oxidation potential).[3]

-

LUMO (Lowest Unoccupied Molecular Orbital): The lowest energy level devoid of electrons. Its energy level is related to the molecule's ability to accept electrons (i.e., its reduction potential).[3]

-

HOMO-LUMO Gap (ΔE): The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). This gap is the lowest energy electronic excitation possible for a molecule.[4] A smaller gap generally implies higher chemical reactivity and a red-shift (longer wavelength) in its absorption spectrum.[5]

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for accurately predicting the HOMO-LUMO gap, complementing and guiding experimental work.[6][7]

Computational Methodology: Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[7] It is a popular and cost-effective approach for calculating molecular properties, including HOMO and LUMO energies.[8][9]

Theoretical Protocol

A typical computational workflow for determining the HOMO-LUMO gap of this compound involves the following steps:

-

Structure Optimization: The initial 3D structure of this compound is built. A geometry optimization is then performed to find the lowest energy conformation of the molecule. The B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly employed for this purpose.[10]

-

Frequency Calculation: To ensure the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.

-

Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is run to obtain the final electronic properties, including the energies of all molecular orbitals.

-

Data Extraction: The energies of the HOMO and LUMO are extracted from the output file. The HOMO-LUMO gap is then calculated by subtracting the HOMO energy from the LUMO energy.

Computational Workflow Visualization

The logical flow of the computational process is illustrated below.

Caption: Computational workflow for determining the HOMO-LUMO gap using DFT.

Experimental Protocols for Validation

Experimental data is crucial for validating the accuracy of computational models. UV-Vis spectroscopy and cyclic voltammetry are two primary techniques used to estimate the HOMO-LUMO gap.

UV-Vis Spectroscopy (Optical Gap)

This technique measures the absorption of light by a molecule as a function of wavelength. The energy of the lowest-energy electronic transition, often the HOMO to LUMO transition, can be used to estimate the optical band gap.[3][4]

Experimental Protocol:

-

Solution Preparation: Prepare a dilute solution of this compound (e.g., 10-5 M) in a suitable UV-transparent solvent, such as cyclohexane (B81311) or acetonitrile.

-

Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a reference. Fill a second cuvette with the sample solution.

-

Spectrum Acquisition: Scan a wavelength range from approximately 200 nm to 800 nm.[4]

-

Data Analysis: Identify the wavelength corresponding to the onset of the lowest energy absorption band (λonset).

-

Gap Calculation: Convert λonset to energy in electron volts (eV) using the Planck-Einstein relation:

-

Egap (optical) (eV) = 1240 / λonset (nm)

-

Cyclic Voltammetry (Electrochemical Gap)

Cyclic voltammetry (CV) is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. It can be used to determine the oxidation and reduction potentials of a molecule, which correspond to the removal of an electron from the HOMO and the addition of an electron to the LUMO, respectively.

Experimental Protocol:

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, Bu4NPF6) in an appropriate solvent like dichloromethane (B109758) or acetonitrile.[11]

-

Analyte Addition: Dissolve a small amount of this compound (e.g., 1-2 mM) in the electrolyte solution.

-

Cell Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel (B162337) reference electrode (SCE).[12]

-

Measurement: Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for 10-15 minutes. Perform the cyclic voltammetry scan, sweeping the potential to cover the oxidation and reduction events.

-

Data Analysis: Determine the onset potential of the first oxidation wave (Eox) and the onset potential of the first reduction wave (Ered). These are often determined relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.

-

Gap Calculation: The HOMO and LUMO energy levels can be estimated from these potentials:

-

EHOMO ≈ -[Eox - Eref + 4.8] eV

-

ELUMO ≈ -[Ered - Eref + 4.8] eV

-

Egap (electrochemical) = ELUMO - EHOMO ≈ Eox - Ered

-

Data Presentation and Analysis

Table 1: Calculated HOMO-LUMO Gaps for Fulvene Derivatives using DFT

| Compound | Computational Method | Basis Set | EHOMO (eV) | ELUMO (eV) | ΔEgap (eV) |

| This compound | B3LYP | 6-311++G(d,p) | -5.85 | -1.55 | 4.30 |

| Fulvene | B3LYP | 6-31G(d) | -5.98 | -0.89 | 5.09 |

| 6,6-Dimethylfulvene | B3LYP | 6-31G(d) | -5.65 | -0.95 | 4.70 |

Note: Values for this compound are representative and intended for illustrative purposes.

Table 2: Experimental HOMO-LUMO Gaps for Fulvene Derivatives

| Compound | Method | Solvent | Measurement | ΔEgap (eV) |

| This compound | UV-Vis | Cyclohexane | λonset ≈ 420 nm | ~2.95 |

| This compound | Cyclic Voltammetry | CH2Cl2 | Eox - Ered | ~3.10 |

| Substituted Fulvene | UV-Vis | Toluene | λonset ≈ 450 nm | ~2.76 |

Note: Values for this compound are estimates based on available spectral data[1] and are presented for illustrative purposes.

Conclusion

The computational modeling of the this compound HOMO-LUMO gap provides invaluable insight into its electronic structure and potential applications. Density Functional Theory offers a robust framework for predicting frontier orbital energies, which can be effectively validated against experimental data from UV-Vis spectroscopy and cyclic voltammetry. A combined theoretical and experimental approach, as outlined in this guide, enables a comprehensive understanding of the molecule's properties, facilitating the rational design of new materials for electronics and targeted therapeutics in drug development.

References

- 1. This compound [webbook.nist.gov]

- 2. joaquinbarroso.com [joaquinbarroso.com]

- 3. ossila.com [ossila.com]

- 4. learn.schrodinger.com [learn.schrodinger.com]

- 5. researchgate.net [researchgate.net]

- 6. Trans Influence and Substituent Effects on the HOMO-LUMO Energy Gap and Stokes Shift in Ru Mono-Diimine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. irjweb.com [irjweb.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. repositorio.uam.es [repositorio.uam.es]

- 12. assets.palmsens.com [assets.palmsens.com]

- 13. researchgate.net [researchgate.net]

Solubility of 6,6-Diphenylfulvene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6,6-diphenylfulvene, a key intermediate in the synthesis of various organic compounds. Due to a lack of extensive published quantitative data, this guide focuses on providing a qualitative understanding of its solubility in common organic solvents, based on its chemical structure and available literature. Furthermore, a general experimental protocol for determining the solubility of this compound is detailed for researchers seeking to establish precise quantitative measurements.

Core Concepts: Understanding the Solubility of this compound

This compound (CAS No. 2175-90-8) is a non-polar, aromatic hydrocarbon.[1] Its structure, consisting of a fulvene (B1219640) core with two phenyl substituents, governs its solubility behavior. The principle of "like dissolves like" is paramount in predicting its solubility. As a non-polar molecule, it is expected to exhibit higher solubility in non-polar and weakly polar organic solvents and poor solubility in polar solvents, particularly protic solvents like water and alcohols.

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. This assessment is based on its chemical structure and general principles of solubility for aromatic hydrocarbons.

| Solvent Class | Common Solvents | Expected Qualitative Solubility | Rationale |

| Non-Polar Aromatic | Toluene, Benzene, Xylene | High | The similar aromatic nature of both the solute and the solvent allows for strong van der Waals and π-π stacking interactions, promoting dissolution. |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Moderate to High | While lacking the specific π-π interactions, the non-polar nature of these solvents is conducive to dissolving the non-polar this compound. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents have a moderate polarity and are effective at solvating a wide range of organic compounds, including aromatic hydrocarbons. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | These solvents are weakly polar and can solvate non-polar compounds to a reasonable extent. |

| Esters | Ethyl acetate | Low to Moderate | The polarity of the ester group may limit the solubility of the highly non-polar this compound. |

| Ketones | Acetone | Low | Acetone is a polar aprotic solvent, and its polarity is likely too high to be an effective solvent for the non-polar solute. |

| Alcohols | Ethanol, Methanol | Very Low | The highly polar and protic nature of alcohols, with their strong hydrogen bonding networks, makes them poor solvents for non-polar hydrocarbons. |

| Water | Water | Insoluble | As a non-polar organic molecule, this compound is immiscible with the highly polar, protic solvent water. |

Experimental Protocol for Determining Solubility

For researchers requiring precise quantitative solubility data, the following general experimental protocol, based on the static equilibrium method, can be employed.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid, of known purity)

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Constant temperature bath (e.g., shaker bath or magnetic stirrer with temperature control)

-

Analytical balance

-

Volumetric flasks

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Syringe filters (chemically compatible with the solvent)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired experimental temperature.

-

Agitate the vials (e.g., using a shaker or magnetic stirrer) for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant. A typical equilibration time can range from 24 to 72 hours.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle at the bottom of the vials.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette. To avoid aspirating any solid particles, it is advisable to use a syringe fitted with a compatible filter.

-

Dilute the collected sample with a known volume of the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer.

-

HPLC Method: Develop a suitable HPLC method with a standard curve prepared from known concentrations of this compound in the same solvent.

-

UV-Vis Method: Determine the absorbance of the samples at the wavelength of maximum absorption (λmax) for this compound and calculate the concentration using a previously established Beer-Lambert law calibration curve.

-

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for experimental solubility determination.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For specific applications, it is highly recommended that researchers perform their own quantitative solubility studies using the described protocol to obtain precise and reliable data.

References

The Thiele Synthesis of Fulvenes: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulvenes, a class of unsaturated cyclic hydrocarbons, have garnered significant interest in organic synthesis and materials science due to their unique electronic and reactive properties. First reported by Johannes Thiele in 1900, the synthesis of fulvenes from the base-catalyzed condensation of cyclopentadiene (B3395910) with aldehydes and ketones remains a fundamental transformation in organic chemistry. This technical guide provides an in-depth analysis of the Thiele synthesis, with a focus on modern, high-yield catalytic methods. It includes a detailed examination of the reaction mechanism, a comprehensive summary of quantitative data, and explicit experimental protocols for key methodologies. Visualizations of the reaction pathway and a general experimental workflow are provided to facilitate a deeper understanding of this important reaction.

Introduction

The Thiele synthesis of fulvenes involves the base-catalyzed condensation of cyclopentadiene with a carbonyl compound. The original procedure, which utilized sodium alkoxides as the base, often resulted in low yields and the formation of resinous byproducts, particularly with aliphatic aldehydes, due to competing aldol (B89426) condensations.[1][2] Over the past century, considerable effort has been dedicated to improving this method, leading to the development of more efficient and higher-yielding protocols.